molecular formula C9H10ClNO2 B1414533 rel-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride CAS No. 2173999-45-4

rel-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride

Cat. No.: B1414533
CAS No.: 2173999-45-4
M. Wt: 199.63 g/mol
InChI Key: XYELLFNQWWRNGP-ZJLYAJKPSA-N
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Description

rel-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride is a chemical compound that features a cyclopropane ring substituted with a pyridine moiety and a carboxylic acid group

Scientific Research Applications

rel-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Preparation Methods

The synthesis of rel-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride typically involves the cyclopropanation of a suitable pyridine derivative. The reaction conditions often require the use of a strong base and a halogenated cyclopropane precursor. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

rel-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylate or free acid.

Mechanism of Action

The mechanism of action of rel-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and pyridine moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

rel-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride can be compared with other cyclopropane-containing compounds, such as:

    Cyclopropanecarboxylic acid: Lacks the pyridine moiety, making it less versatile in terms of chemical reactivity and biological activity.

    Pyridine derivatives:

    Cyclopropylamines: These compounds contain a cyclopropane ring and an amine group, but lack the carboxylic acid functionality, leading to different chemical and biological properties.

The unique combination of the cyclopropane ring, pyridine moiety, and carboxylic acid group in this compound makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1R,2R)-2-pyridin-2-ylcyclopropane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)7-5-6(7)8-3-1-2-4-10-8;/h1-4,6-7H,5H2,(H,11,12);1H/t6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYELLFNQWWRNGP-ZJLYAJKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173999-45-4
Record name rac-(1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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rel-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride
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rel-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride
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rel-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride
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rel-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride
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rel-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride
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rel-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride

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